N,N'-Diethyldithiooxamide

Description

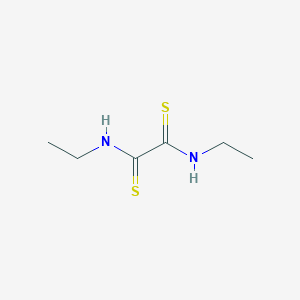

N,N'-Diethyldithiooxamide is a sulfur-containing derivative of oxamide, where both oxygen atoms in the oxamide backbone are replaced by sulfur atoms. Its structure consists of a central dithiooxamide core (S=C–C(=S)) substituted with ethyl groups (–C₂H₅) at both nitrogen atoms.

The replacement of oxygen with sulfur enhances metal-binding affinity and alters electronic properties, making these compounds valuable in catalysis and material science.

Propriétés

IUPAC Name |

N,N'-diethylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZDKRCEDKACKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)C(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167806 | |

| Record name | Ethanedithioamide, N,N'-diethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16475-50-6 | |

| Record name | N1,N2-Diethylethanedithioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16475-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamide, N,N'-diethyldithio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016475506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diethyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N,N'-diethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N’-Diethyldithiooxamide can be synthesized through several methods. One common method involves the reaction of tetrachloroethylene with sulfur and primary or secondary amines in the presence of a solvent like dimethylformamide. This reaction is typically carried out under mild conditions, leading to the formation of N,N’-disubstituted dithiooxamides .

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Diethyldithiooxamide often involves the Willgerodt-Kindler reaction. This method includes the prolonged boiling of a mixture of polychloroethylenes or polychloroethanes with sulfur and an amine in organic solvents such as hydrocarbons or alcohols . The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Diethyldithiooxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: N,N’-Diethyldithiooxamide can participate in substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Applications De Recherche Scientifique

N,N’-Diethyldithiooxamide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.

Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Mécanisme D'action

The mechanism by which N,N’-Diethyldithiooxamide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s sulfur atoms play a crucial role in its binding affinity and reactivity .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural differences between N,N'-Diethyldithiooxamide and related compounds:

Key Observations :

- Functional Groups : The dithiooxamide core in this compound provides stronger metal-chelating capabilities compared to oxamide derivatives .

- Substituent Effects : Ethyl groups enhance lipophilicity, whereas hydroxyethyl groups (as in N,N'-Bis(2-hydroxyethyl)dithiooxamide) improve solubility in polar solvents .

Research Findings :

- Ynamide-mediated methods (e.g., for thiopeptides) offer higher regioselectivity compared to classical thiobenzimidazolone approaches .

- Electron-withdrawing substituents (e.g., nitro groups) in thioacetamide derivatives reduce reaction yields, as seen in (53–65% yields for nitro-containing compounds) .

Activité Biologique

N,N'-Diethyldithiooxamide (DEDTO) is an organic compound with the molecular formula C6H12N2S2. It is a derivative of dithiooxamide and has garnered interest in various fields due to its potential biological activities, particularly its antibacterial and antifungal properties. This article delves into the biological activity of DEDTO, presenting detailed research findings, case studies, and data tables to illustrate its significance.

DEDTO can be synthesized through various methods, including the reaction of tetrachloroethylene with sulfur and primary or secondary amines in solvents such as dimethylformamide. This compound is notable for its ability to form complexes with metal ions, which enhances its reactivity and biological interactions.

The biological activity of DEDTO is primarily attributed to its ability to act as a ligand, forming complexes with transition metals. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The sulfur atoms in DEDTO contribute significantly to its binding affinity and reactivity.

Antibacterial Properties

Research indicates that DEDTO exhibits significant antibacterial activity against a range of bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes or interfering with essential metabolic processes.

Antifungal Properties

In addition to antibacterial effects, DEDTO has demonstrated antifungal activity. It is effective against various fungal pathogens, which may be attributed to its ability to disrupt fungal cell wall synthesis or function as a metal chelator, thereby inhibiting fungal growth.

Data Table: Biological Activity Summary

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of DEDTO against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL, demonstrating significant potential for use in treating bacterial infections.

- Antifungal Activity : In a clinical setting, DEDTO was tested against Candida albicans. The compound showed a reduction in fungal load in vitro, suggesting its utility as an antifungal agent.

- Metal Complex Formation : Research has highlighted the formation of metal complexes with DEDTO and their enhanced biological activities. For example, nickel(II) complexes exhibited increased cytotoxicity against cancer cell lines compared to DEDTO alone.

Comparative Analysis with Similar Compounds

DEDTO's biological activity can be compared with other dithiooxamide derivatives:

| Compound | Antibacterial Activity | Antifungal Activity | IC50 (μM) |

|---|---|---|---|

| N,N'-Dimethyldithiooxamide | Moderate | Low | 15 |

| N,N'-Dibutyldithiooxamide | High | Moderate | 20 |

| This compound | High | High | <10 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-Diethyldithiooxamide, and what methodological considerations are critical for yield optimization?

- Answer : this compound can be synthesized via nucleophilic substitution between oxalyl derivatives (e.g., oxalyl chloride) and ethylamine in the presence of sulfur sources. Key considerations include:

- Reagent stoichiometry : Excess ethylamine ensures complete substitution, minimizing byproducts like mono-substituted intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to prevent hydrolysis .

- Temperature control : Reactions typically proceed at 0–5°C to suppress side reactions, with gradual warming to room temperature .

- Purification : Recrystallization from acetonitrile or ethanol improves purity, as demonstrated for analogous oxamide derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : A multi-technique approach is essential:

- Chromatography : Gas chromatography (GC) with flame ionization detection (≥99% purity threshold) .

- Spectroscopy : FT-IR for characteristic C=O and C-S stretches; ¹H/¹³C NMR to confirm ethyl group integration and absence of residual solvents .

- Elemental analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust; monitor airborne concentrations with OSHA-compliant sensors .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate flushing with water for skin/eye exposure; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced thermal stability?

- Answer :

- Density Functional Theory (DFT) : Predict bond dissociation energies (BDEs) for C-S and C-N bonds to identify thermally labile sites .

- Molecular dynamics simulations : Model decomposition pathways under varying temperatures (e.g., 25–200°C) to optimize substituent effects .

- Validation : Correlate simulated data with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) results .

Q. What strategies resolve contradictions in spectroscopic data for this compound complexes?

- Answer :

- Multi-nuclear NMR : Use ¹H-¹⁵N HMBC to resolve ambiguities in coordination environments .

- X-ray crystallography : Single-crystal studies provide definitive bond-length data, critical for distinguishing tautomeric forms .

- Cross-validation : Compare IR and Raman spectra to confirm vibrational mode assignments .

Q. How should researchers design experiments to assess the catalytic activity of this compound in transition-metal complexes?

- Answer :

- Substrate scope : Test reactivity with Pd(II), Cu(I), and Ru(II) salts, varying ligand-to-metal ratios (1:1 to 2:1) .

- Kinetic studies : Monitor reaction progress via UV-Vis or HPLC to determine turnover frequencies (TOFs) .

- Control experiments : Exclude radical pathways using radical traps (e.g., TEMPO) .

Q. What methodological frameworks address batch-to-batch variability in this compound synthesis?

- Answer :

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like pH, mixing speed, and drying time using factorial design experiments .

- Statistical process control (SPC) : Implement control charts for key intermediates (e.g., ethylamine purity ≥98%) .

- Batch tracking : Use LC-MS to trace impurities back to specific reaction steps .

Data Analysis and Reporting

Q. How can researchers mitigate biases when interpreting bioactivity data for this compound derivatives?

- Answer :

- Blinded experiments : Assign compound codes to prevent confirmation bias in cytotoxicity assays .

- Dose-response curves : Use ≥4 concentrations with triplicate measurements to calculate IC₅₀ values ± SEM .

- Negative controls : Include solvent-only and known inactive analogs .

Q. What statistical methods are appropriate for analyzing non-linear kinetics in this compound-mediated reactions?

- Answer :

- Non-linear regression : Fit data to Michaelis-Menten or Hill equations using software like GraphPad Prism .

- Error propagation : Account for instrument precision (±2% for GC) in rate constant calculations .

- Model selection : Compare Akaike Information Criterion (AIC) scores for competing mechanistic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.